molecular formula C21H25N3O4 B2479960 N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide CAS No. 1903330-77-7

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide

Cat. No.: B2479960
CAS No.: 1903330-77-7
M. Wt: 383.448
InChI Key: LPGASWHIBMODBX-UHFFFAOYSA-N
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Description

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide is a synthetic small molecule of significant interest in early-stage pharmacological research and chemical biology. Its molecular structure, which features a benzamide group linked to a dihydropyridone moiety via a piperidine-containing chain, suggests potential for diverse bioactivities. Researchers are investigating this compound as a potential scaffold for developing novel enzyme inhibitors, given that similar structural motifs are found in molecules that target various kinases, receptors, and other cellular proteins . The presence of the dihydropyridone core, analogous to structures in certain active pharmaceutical ingredients, makes it a valuable candidate for probing biological pathways and structure-activity relationships (SAR). This compound is provided for Research Use Only to support scientific discovery, including target identification, hit-to-lead optimization, and biochemical assay development in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15-12-18(13-19(25)23(15)2)28-17-8-10-24(11-9-17)20(26)14-22-21(27)16-6-4-3-5-7-16/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGASWHIBMODBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acetylacetone and ammonia.

    Piperidine Synthesis: The piperidine ring is often synthesized via cyclization reactions involving 1,5-diamines.

    Coupling Reactions: The pyridine and piperidine moieties are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Assembly: The final step involves the attachment of the benzamide group, which can be achieved through amide bond formation using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzamide moiety linked to a piperidine derivative and a dihydropyridine unit. Its molecular formula is C20H26N4O3, and it exhibits properties that make it suitable for various biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of compounds similar to N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide in anticancer therapy. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific pathways involved in cancer cell proliferation. Research indicates that derivatives of dihydropyridine can induce apoptosis in cancer cells by targeting mitochondrial pathways .
  • Case Study : A study evaluated the cytotoxic effects of related compounds on various human cancer cell lines, demonstrating significant inhibition of cell growth in breast and colon cancer models .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Activity Against Bacteria and Fungi : Analogues have been tested for their effectiveness against strains like Staphylococcus aureus and Escherichia coli, revealing potent antibacterial activity . The disc diffusion method was employed to assess efficacy, with results indicating several compounds exhibited strong antimicrobial properties.

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties:

  • Mechanism : It is believed to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediators .

Antidiabetic Potential

Preliminary studies suggest that derivatives of this compound could have antidiabetic effects:

  • Insulin Sensitivity : Some analogues have been shown to improve insulin sensitivity in animal models, indicating their potential use in diabetes management .

Data Summary Table

ApplicationActivity TypeRelevant Findings
AnticancerCytotoxicitySignificant inhibition of cancer cell growth
AntimicrobialBactericidalEffective against S. aureus and E. coli
Anti-inflammatoryCytokine modulationReduction in pro-inflammatory cytokines
AntidiabeticInsulin sensitivityImproved glucose metabolism in animal studies

Mechanism of Action

The mechanism of action of N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.

Biological Activity

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dihydropyridine moiety : This part contributes to the compound's potential to interact with various biological targets.
  • Piperidine ring : Known for its role in many pharmaceutical agents, it enhances the compound's ability to cross biological membranes.
  • Benzamide group : This functional group is often associated with biological activity and can influence receptor interactions.

The molecular formula is C19H24N4O3C_{19}H_{24}N_4O_3, with a molecular weight of 356.42 g/mol.

Pharmacological Effects

  • Antitumor Activity :
    • Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of dihydropyridine have shown efficacy in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
  • CNS Activity :
    • The piperidine component suggests potential central nervous system (CNS) effects. Research indicates that similar compounds can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in anxiety and depression .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, inhibition of phospholipase A2 has been noted in related compounds, which can lead to reduced inflammation and other therapeutic effects .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The dihydropyridine ring may interact with calcium channels or other ion channels, modulating cellular excitability.
  • The benzamide moiety may facilitate binding to specific receptors or enzymes, influencing various signaling pathways.

Study 1: Antitumor Efficacy

A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the piperidine position enhanced cytotoxicity against several cancer cell lines. The study reported IC50 values indicating effective inhibition at nanomolar concentrations .

Study 2: CNS Modulation

In a behavioral study on animal models, compounds structurally related to this compound exhibited anxiolytic effects in elevated plus maze tests. These findings suggest potential applications in treating anxiety disorders .

Study 3: Enzyme Inhibition

Research highlighted the inhibition of PLA2G15 by cationic amphiphilic drugs similar to this compound. The study found that certain structural features were critical for binding affinity and inhibitory potency .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorInduces apoptosis
CNS ModulationAnxiolytic effects
Enzyme InhibitionInhibits phospholipase A2

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how are they characterized?

  • Answer : The compound contains a benzamide core linked to a piperidine ring substituted with a 1,6-dimethyl-2-oxo-1,2-dihydropyridinyloxy group. Critical functional groups include the amide bond, oxopyridine, and ether linkages. Structural characterization employs:

  • NMR (1H/13C) to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS) for molecular weight validation .
  • X-ray crystallography (if crystals are obtainable) for 3D conformation .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Multi-step synthesis typically involves:

Formation of the pyridine/piperidine core via cyclization reactions (e.g., hydrazine-dicarbonyl reactions for pyridazinone rings) .

Amide coupling using reagents like EDCI/HOBt to link the benzamide moiety .

Etherification to introduce the dihydropyridinyloxy group .

  • Key reagents : Hydrazine derivatives, sulfonyl chlorides, and coupling agents .

Q. What analytical techniques confirm purity and structural integrity?

  • Answer :

  • HPLC/UPLC with UV detection for purity assessment (>95% purity threshold) .
  • FT-IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Elemental analysis (C, H, N) to validate stoichiometry .

Q. What safety protocols are essential for handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection due to acute toxicity risks .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized through reaction condition modifications?

  • Answer : Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility in amide couplings .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .
  • Catalysts : Triethylamine or DMAP enhances acylation efficiency .
  • Example optimization table :
StepParameterOptimal ConditionYield Improvement
Amide CouplingSolventDMF85% → 92%
EtherificationTemperature25°C → 0°C70% → 88%

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Answer :

  • Re-evaluate computational models : Adjust force fields (e.g., AMBER vs. CHARMM) for ligand-receptor docking .
  • Validate assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
  • Explore metabolites : LC-MS/MS to identify degradation products that may interfere .

Q. What strategies mitigate synthetic impurities in large-scale preparations?

  • Answer :

  • Chromatographic purification : Preparative HPLC with C18 columns to remove byproducts .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective crystallization .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

Q. What in vitro assays are suitable for evaluating pharmacological potential?

  • Answer :

  • Enzyme inhibition : Kinase assays (e.g., EGFR, PI3K) with IC50 determination .
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory activity : COX-2 inhibition measured via ELISA .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data across cell lines may arise from:
    • Cell-specific metabolism : HepG2 vs. HEK293 metabolic enzyme differences .
    • Compound stability : Degradation in culture media (validate via stability studies) .

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